N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
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Overview
Description
N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide, also known as BPTP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. BPTP belongs to the class of benzothiazole derivatives, which have been extensively studied for their potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways such as the PI3K/AKT/mTOR pathway and the NF-κB pathway. N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has been shown to modulate the activity of various transcription factors such as p53 and c-Myc.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has been shown to induce apoptosis and cell cycle arrest by regulating the expression of various genes involved in these processes. N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has also been shown to reduce the expression of various pro-inflammatory cytokines such as TNF-α and IL-6. In neuronal cells, N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has been shown to reduce oxidative stress and inflammation, which are major contributors to neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide in lab experiments include its high potency and selectivity, which make it an ideal candidate for studying the mechanism of action of various signaling pathways. N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, the limitations of using N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide in lab experiments include its potential toxicity and lack of specificity for certain signaling pathways.
Future Directions
There are several future directions for the research and development of N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide. One direction is to further elucidate the mechanism of action of N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide and its effects on various signaling pathways. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide in vivo, which would provide valuable information for its potential therapeutic applications. Additionally, the development of N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide derivatives with improved potency and selectivity could lead to the discovery of novel therapeutic agents for various diseases.
Synthesis Methods
N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can be synthesized through a multi-step process involving the reaction of 4-bromophenylamine with 2-oxo-1,3-benzothiazole-3-acetic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with propanoyl chloride to yield the final product, N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide. The purity and yield of N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can be improved through recrystallization and chromatographic techniques.
Scientific Research Applications
N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has also been studied for its neuroprotective effects in Alzheimer's disease and Parkinson's disease. In both diseases, N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has been shown to reduce oxidative stress and inflammation, which are major contributors to disease progression.
properties
IUPAC Name |
N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c17-11-5-7-12(8-6-11)18-15(20)9-10-19-13-3-1-2-4-14(13)22-16(19)21/h1-8H,9-10H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAUVJNEWWVOPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide |
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